molecular formula C9H13Cl2NO B12310453 2-Amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride

2-Amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride

Cat. No.: B12310453
M. Wt: 222.11 g/mol
InChI Key: PCMUNXWULDZUCG-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is known for its unique chemical structure, which includes an amino group, a chlorophenyl group, and a hydroxyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol, such as ketones, aldehydes, and substituted phenyl compounds .

Scientific Research Applications

(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride is unique due to its chiral nature and specific arrangement of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

2-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H

InChI Key

PCMUNXWULDZUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CO)N.Cl

Origin of Product

United States

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